4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one 4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17284144
InChI: InChI=1S/C10H17NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h7-8,10H,1-6,11H2
SMILES:
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one

CAS No.:

Cat. No.: VC17284144

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one -

Specification

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name 4-amino-5-(cyclopentylmethoxy)oxolan-2-one
Standard InChI InChI=1S/C10H17NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h7-8,10H,1-6,11H2
Standard InChI Key GZFNZIKTMCITJD-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)COC2C(CC(=O)O2)N

Introduction

Chemical Identity and Structural Features

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one belongs to the class of 2(3H)-furanone derivatives, a family of oxygen-containing heterocycles known for their diverse biological activities . Its molecular formula is C₁₁H₁₇NO₃, with a molar mass of 211.26 g/mol. The structure comprises a partially saturated furan ring (dihydrofuran-2(3H)-one) substituted at positions 4 and 5 with amino (-NH₂) and cyclopentylmethoxy groups, respectively.

Key structural attributes include:

  • Planar furanone ring: X-ray crystallography of analogous compounds reveals a nearly planar five-membered ring (max. deviation ≤ 0.010 Å) .

  • Stereochemical complexity: The cyclopentylmethoxy group introduces chirality, necessitating asymmetric synthesis for enantiopure forms .

  • Hydrogen-bonding capacity: The amino and carbonyl groups enable intermolecular interactions critical for crystal packing and biological target binding .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis typically involves multi-step sequences starting from furanone precursors. A common route employs Michael addition–elimination reactions using glycine derivatives and halogenated furanones . For example:

  • Precursor preparation: 3,4-Dichloro-5-methoxyfuran-2(5H)-one is reacted with glycine methyl ester in the presence of triethylamine .

  • Functionalization: The cyclopentylmethoxy group is introduced via nucleophilic substitution or catalytic asymmetric ring-opening of aminocyclopropanes .

Table 1: Representative Synthesis Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
1Triethylamine, glycine methyl esterTHF25°C50.6
2Cu(OTf)₂, chiral ligand L5DCM-40°C to 40°C82–93

Catalytic Asymmetric Methods

Recent advances employ copper-catalyzed asymmetric ring-opening reactions to access enantiomerically pure forms. Using Cu(OTf)₂ and chiral bisoxazoline ligands (e.g., L5), researchers achieved up to 96% enantiomeric excess (ee) for γ-amino acid derivatives . This method emphasizes solvent polarity control (dichloromethane preferred) and low temperatures (-40°C) to optimize stereoselectivity .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Key signals include δ 3.45–5.39 ppm (cyclopentylmethoxy protons) and δ 2.43–3.50 ppm (furanone ring protons) .

  • IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

  • Mass Spectrometry: ESI-TOF HRMS confirms the molecular ion peak at m/z 211.1194 (calc. for C₁₁H₁₇NO₃) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DCM, THF) but poorly soluble in water.

  • Stability: Degrades under strong acidic/basic conditions due to lactone ring opening; stable at pH 5–8 .

Industrial and Research Applications

Asymmetric Synthesis

The compound serves as a chiral building block for γ-amino acids, valuable in peptide mimetics and foldamers. Catalytic asymmetric methods using Cu(OTf)₂/L5 systems achieve >90% ee for derivatives like dimethyl (S)-2-(2-(benzyloxy)ethyl)malonate .

Table 2: Enantioselective Synthesis Outcomes

Productee (%)Yield (%)Conditions
Dimethyl (S)-malonate derivative949340°C, 24 h
4-Iodobenzyloxy analog9682-40°C, 24 h

Challenges and Future Directions

  • Synthetic Scalability: Current methods suffer from moderate yields (50–82%); flow chemistry may improve efficiency .

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity risks.

  • Target Identification: Computational docking studies could elucidate interactions with microbial enzymes or antioxidant proteins.

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